丹诺氟沙星

描述

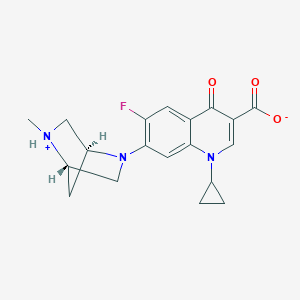

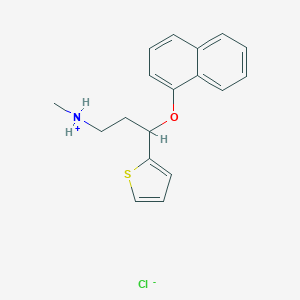

丹诺氟沙星是一种合成氟喹诺酮类抗生素,主要用于兽医。它对多种细菌病原体有效,包括革兰氏阴性菌和一些革兰氏阳性菌。 丹诺氟沙星尤其用于治疗牲畜,如牛和猪的呼吸道疾病 .

科学研究应用

丹诺氟沙星在科学研究中有着广泛的应用,特别是在兽医学、微生物学和药理学领域。一些值得注意的应用包括:

作用机制

丹诺氟沙星通过抑制细菌DNA回旋酶和拓扑异构酶IV发挥其抗菌作用,这些酶对于DNA复制和转录至关重要。 通过与这些酶结合,丹诺氟沙星阻止细菌DNA的超螺旋化,导致细胞分裂抑制,最终导致细菌细胞死亡 .

生化分析

Biochemical Properties

Danofloxacin interacts with bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication . By inhibiting these enzymes, danofloxacin prevents bacterial DNA from unwinding and duplicating, thereby stopping bacterial growth .

Cellular Effects

Danofloxacin exerts its effects on bacterial cells by inhibiting DNA gyrase and topoisomerase IV . This inhibition disrupts bacterial DNA replication, leading to cell death . Danofloxacin does not significantly affect eukaryotic cells as these cells do not contain DNA gyrase or topoisomerase IV .

Molecular Mechanism

Danofloxacin binds to the A subunit of DNA gyrase and the B subunit of topoisomerase IV . This binding inhibits the enzymes’ ability to supercoil and relax DNA, processes that are necessary for DNA replication . As a result, DNA replication is halted, and the bacterial cell cannot divide and proliferate .

Temporal Effects in Laboratory Settings

In laboratory settings, danofloxacin has been shown to have a high concentration in the ileum ultrafiltrate, much higher than that in plasma, during the period 1.2–48 h . The elimination half-life (T1/2β) in the ileum ultrafiltrate (6.84 ± 1.49 h) was shorter than those in plasma (7.58 ± 3.20 h) .

Dosage Effects in Animal Models

In animal models, the effects of danofloxacin vary with different dosages . For example, in piglets, danofloxacin was administered intramuscularly, and blood and ileum ultrafiltrate were collected at different time points . The danofloxacin concentration in ileum ultrafiltrate was much higher than that in plasma during the period 1.2–48 h .

Metabolic Pathways

Like other fluoroquinolones, it is likely metabolized in the liver and excreted in the urine and feces .

Transport and Distribution

Danofloxacin is distributed throughout the body after administration . It is known to concentrate in the ileum, where its concentration is much higher than in plasma .

Subcellular Localization

As a fluoroquinolone, it is known to enter bacterial cells and bind to enzymes in the cytoplasm .

准备方法

合成路线和反应条件: 丹诺氟沙星通过多步化学过程合成一种常见的方法涉及将合适的先驱体环化形成喹诺酮环,然后在C-6位添加氟原子,并在环上的特定位置添加其他官能团 .

工业生产方法: 丹诺氟沙星的工业生产通常涉及丹诺氟沙星甲磺酸盐的制备,它是该化合物的更稳定和更易溶形式。 该工艺包括形成丹诺氟沙星甲磺酸盐悬浮液,该悬浮液包括将单硬脂酸铝溶解在油中,添加磷脂酰胆碱、吐温-80和抗氧化剂,然后使用胶体磨分散混合物 .

化学反应分析

反应类型: 丹诺氟沙星经历各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

相似化合物的比较

丹诺氟沙星属于氟喹诺酮类抗生素,该类药物包括环丙沙星、左氧氟沙星和恩诺沙星等其他化合物。 与这些化合物相比,丹诺氟沙星具有独特的结构,在N-1位有一个环丙基,在C-6位有一个氟原子,这增强了其抗菌活性 .

类似化合物:

环丙沙星: 另一种具有广谱活性的氟喹诺酮类药物,常用于人类医学。

左氧氟沙星: 以其对人类呼吸道感染的有效性而闻名。

恩诺沙星: 广泛用于兽医,与丹诺氟沙星类似.

丹诺氟沙星独特的结构特征及其在兽医学中的特定应用使其成为治疗牲畜细菌感染的宝贵化合物。

属性

IUPAC Name |

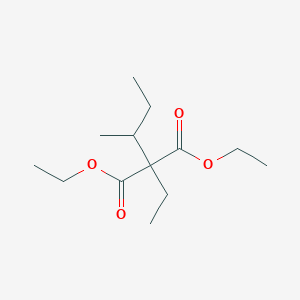

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLVECGLEOSESV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112398-08-0 | |

| Record name | Danofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112398-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112398080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24CU1YS91D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of danofloxacin?

A1: Danofloxacin, a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, danofloxacin disrupts DNA supercoiling and strand breakage-reunion, ultimately leading to bacterial cell death. []

Q2: Does danofloxacin exhibit concentration-dependent activity?

A2: Yes, danofloxacin, like other fluoroquinolones, demonstrates concentration-dependent bactericidal activity. [, , , ] This means that higher concentrations of danofloxacin result in more rapid and extensive bacterial killing.

Q3: What is the molecular formula and weight of danofloxacin?

A3: The molecular formula of danofloxacin is C19H17F2N3O3. Its molecular weight is 373.36 g/mol.

Q4: Are there studies exploring the stability of danofloxacin in different formulations?

A4: Yes, research has focused on developing stable formulations of danofloxacin. One study successfully prepared a thermosensitive liposomal hydrogel containing danofloxacin loaded onto mesoporous silica nanoparticles. [] This formulation demonstrated sustained drug release for over 96 hours and maintained antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Q5: How does the route of administration affect the pharmacokinetics of danofloxacin in cattle?

A5: Studies in calves have shown that danofloxacin is rapidly absorbed following both intramuscular and subcutaneous injection, with bioavailability nearing 100%. [] While peak plasma concentrations were slightly higher after intramuscular administration, no significant differences were observed in the area under the plasma concentration-time curves between the two routes following single or multiple doses. []

Q6: Does age influence the pharmacokinetics of danofloxacin?

A6: Yes, age has been shown to impact danofloxacin pharmacokinetics. In buffalo calves, the elimination half-life was longer in younger animals (one and two months old) compared to older calves (one year old). [] Conversely, total body clearance and mean residence time were lower in younger calves. []

Q7: How does danofloxacin distribute into tissues?

A7: Danofloxacin exhibits a large volume of distribution, indicating extensive tissue penetration. [, , , , , , , ] Studies in various species have reported higher drug concentrations in tissues like the lungs, liver, and kidneys compared to plasma. [, , , , , , ] This suggests danofloxacin's potential effectiveness against infections in these organs.

Q8: Does danofloxacin readily penetrate the blood-brain barrier?

A8: While danofloxacin achieves high concentrations in most tissues, its penetration into the central nervous system is limited due to the blood-brain barrier. []

Q9: How is danofloxacin metabolized and excreted?

A9: Danofloxacin is primarily metabolized in the liver to its major metabolite, N-desmethyldanofloxacin. [] Both danofloxacin and its metabolite are excreted mainly in the urine and to a lesser extent in bile. []

Q10: What is the elimination half-life of danofloxacin in different species?

A10: The elimination half-life of danofloxacin varies depending on the species:

- Amur Sturgeon: 22.19 hours (healthy) []

- Calves: 6-7 hours [], 7.4 hours []

- Horses: 8.00 hours [], 6.31 hours (IV), 5.36 hours (IM), 4.74 hours (intragastric) []

- Koi: 15 hours []

- Rabbits: 4.88 hours (IV), 6.70 hours (IM), 8.20 hours (subcutaneous) []

- Sheep: 4.93 hours []

- Goats: 4.51 hours [], 4.67 hours (IV), 4.41 hours (IM) []

Q11: How does the presence of respiratory disease affect danofloxacin pharmacokinetics?

A11: In calves experimentally infected with Pasteurella multocida, age significantly impacted danofloxacin's area under the curve (AUC) in plasma, with lower values observed in older calves (6 months) compared to younger calves (3 weeks). [] This suggests potential differences in drug distribution and elimination in calves with respiratory disease.

Q12: Are there differences in danofloxacin pharmacokinetics between healthy and infected animals?

A13: Yes, studies comparing danofloxacin pharmacokinetics in healthy and infected animals have shown differences. For example, in ducks infected with Pasteurella multocida, the elimination rate of danofloxacin was slower compared to healthy ducks. [] This resulted in a longer elimination half-life and a higher AUC, indicating altered drug disposition in infected animals. []

Q13: What is the efficacy of danofloxacin in treating respiratory disease in cattle?

A14: Danofloxacin has demonstrated good efficacy in treating naturally occurring bovine respiratory disease. [] In field trials, danofloxacin (6 mg/kg) showed a more rapid clinical improvement compared to tilmicosin (10 mg/kg) by day 2 post-treatment. [] Both treatments resulted in significant reductions in rectal temperature and severity of clinical signs by days 4 and 10. []

Q14: What is the efficacy of danofloxacin against Mycoplasma gallisepticum infections?

A15: Danofloxacin liposomes have shown promising results in treating Mycoplasma gallisepticum infections in chickens. [] In a study using artificially infected chicks, danofloxacin liposomes administered through drinking water significantly reduced antibody positive rates, air-sac lesions, and improved cure, efficacy, and growth rates compared to infected controls. []

Q15: What is the efficacy of danofloxacin in treating Escherichia coli infections?

A16: Danofloxacin has demonstrated efficacy against Escherichia coli infections in calves. [, ] In a study involving calves with experimentally induced E. coli diarrhea, danofloxacin (1.25 mg/kg) resulted in a faster resolution of diarrhea and improved weight gain compared to a baquiloprim/sulphadimidine treatment group. [] Another study reported a higher bacteriological cure rate with danofloxacin (89%) compared to saline control (44%) in cows with experimentally induced E. coli mastitis. []

Q16: What are the common mechanisms of resistance to danofloxacin?

A17: Resistance to danofloxacin and other fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, , ] These mutations commonly occur within the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the target enzymes. [, , ]

Q17: Can the development of resistance to danofloxacin be influenced by dosing regimens?

A18: Yes, inappropriate dosing regimens, particularly those that result in fluctuating drug concentrations within the mutant selection window (MSW), can promote the selection and enrichment of resistant mutants. [, ] Maintaining danofloxacin concentrations above the MPC and achieving sufficient AUC/MIC ratios are crucial for suppressing resistance emergence. [, ]

Q18: What is the acute toxicity of danofloxacin in Amur sturgeon?

A19: A study investigating the acute toxicity of danofloxacin in Amur sturgeon found that the median lethal dose (LD50) was 429.47 mg/kg body weight by abdominal cavity injection and 1502.10 mg/kg body weight by oral administration. [] Histopathological examination of the liver revealed signs of cell damage at higher doses. []

Q19: What are some strategies for improving danofloxacin delivery to specific targets?

A20: Research has explored novel drug delivery systems for danofloxacin, such as thermosensitive liposomal hydrogels incorporating mesoporous silica nanoparticles. [] This approach aims to achieve sustained drug release, improve bioavailability, and potentially enhance drug targeting to specific tissues or organs. []

Q20: What analytical methods are commonly used to quantify danofloxacin in biological samples?

A20: Several analytical methods have been employed for danofloxacin quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used due to its high sensitivity and specificity. [, , , , , , , , , , , , , , ] Various detectors can be coupled with HPLC, including fluorescence detectors [, , , , , , , , ] and mass spectrometers (MS/MS). [, ]

- Microbiological Assay: This method relies on the inhibition of bacterial growth by danofloxacin and provides a measure of its antibacterial activity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)

![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)

![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)